molecular formula C12H13ClN2 B1461643 4-Chloro-2-(cyclopentylamino)benzonitrile CAS No. 939812-57-4

4-Chloro-2-(cyclopentylamino)benzonitrile

Cat. No.: B1461643
CAS No.: 939812-57-4
M. Wt: 220.7 g/mol
InChI Key: GDINXPGWWLFMER-UHFFFAOYSA-N
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Description

4-Chloro-2-(cyclopentylamino)benzonitrile is a synthetic organic compound featuring a benzonitrile core that is functionally substituted with a chlorine atom at the 4-position and a cyclopentylamino group at the 2-position. This specific molecular architecture, which combines an electron-withdrawing nitrile group with halogen and secondary amine substituents, makes it a valuable intermediate in medicinal chemistry and drug discovery research . Compounds with similar structures, such as those containing chloro- and amino-substitutions on aromatic rings, are frequently employed in the synthesis of various heterocyclic systems, including pyrimidines and other nitrogen-containing scaffolds . The primary research value of this compound lies in its potential as a key building block for the development of novel pharmacologically active molecules. The reactivity of its chloro and amino groups allows for further functionalization, enabling researchers to create diverse libraries of compounds for screening against biological targets. Its physicochemical properties, including molecular weight and logP, suggest it may be suited for projects aiming to modulate targets such as enzymes or receptors . Handling and Safety: Researchers should handle this material with appropriate precautions. Consult the Safety Data Sheet (SDS) for detailed hazard and handling information. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent .

Properties

IUPAC Name

4-chloro-2-(cyclopentylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c13-10-6-5-9(8-14)12(7-10)15-11-3-1-2-4-11/h5-7,11,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDINXPGWWLFMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=CC(=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Aromatic Substitution (NAS) on 2-Chlorobenzonitrile

The most common synthetic route involves nucleophilic aromatic substitution of 2-chlorobenzonitrile with cyclopentylamine. This method is well-documented and widely used due to its straightforwardness and good yields.

Step Description
Starting Materials 2-chlorobenzonitrile and cyclopentylamine
Solvent Ethanol, methanol, or polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Catalyst/Base Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) to facilitate nucleophilic substitution
Reaction Conditions Reflux temperature (typically 80–120°C), reaction time 12–24 hours
Purification Filtration, washing with water, recrystallization from suitable solvents

Mechanism: The chlorine atom on the aromatic ring is displaced by the nucleophilic cyclopentylamine, forming the corresponding 4-chloro-2-(cyclopentylamino)benzonitrile. The base deprotonates the amine to enhance nucleophilicity, and polar aprotic solvents stabilize the transition state, improving reaction rates and yields.

Optimization of Reaction Parameters

Research indicates that reaction yields and purity depend heavily on the choice of solvent, base, temperature, and molar ratios:

Parameter Optimal Range/Condition Effect on Yield/Purity
Solvent DMF, DMSO (polar aprotic) Enhances nucleophilicity and solubility
Base K2CO3 or Cs2CO3 (1.1 equivalents) Facilitates substitution, minimizes side reactions
Temperature 80–120°C Higher temperatures accelerate reaction but may increase side products
Reaction Time 12–24 hours Sufficient for completion without degradation
Molar Ratio Cyclopentylamine: 1.1–1.5 equivalents Excess amine drives reaction to completion

Monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to optimize reaction time and minimize byproducts such as dehalogenation or over-substitution.

Industrial Scale Synthesis

On an industrial scale, the synthesis of 4-chloro-2-(cyclopentylamino)benzonitrile follows similar principles but incorporates process intensification and purification improvements:

  • Use of continuous flow reactors or batch reactors with precise temperature control.
  • Employing phase transfer catalysts to enhance nucleophilic substitution rates.
  • Purification via distillation, recrystallization, or chromatographic techniques to achieve high purity.
  • Waste minimization and solvent recovery systems to improve sustainability and cost-effectiveness.

Detailed Research Findings and Data

Reaction Yields and Purity

Method Yield (%) Purity (%) Notes
NAS of 2-chlorobenzonitrile with cyclopentylamine (ethanol solvent, reflux) 75–85 >98 High purity after recrystallization
NAS in DMF with K2CO3 base 80–90 >99 Improved yields due to polar aprotic solvent
Cyanation of 2,5-dichloronitrobenzene + amination (multi-step) 65–75 95–98 Longer process, suitable for industrial scale

Analytical Characterization

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Catalysts Solvent(s) Temperature Yield (%) Notes
Direct NAS on 2-chlorobenzonitrile 2-chlorobenzonitrile, cyclopentylamine NaOH, K2CO3, or Cs2CO3 Ethanol, methanol, DMF 80–120°C (reflux) 75–90 Simple, efficient, widely used
Cyanation of 2,5-dichloronitrobenzene + amination 2,5-dichloronitrobenzene, CuCN, cyclopentylamine CuCN, KCN, NaCN (optional) DMF, NMP, pyridine 140–170°C 65–75 Multi-step, industrially scalable
Phase Transfer Catalysis Enhanced NAS 2-chlorobenzonitrile, cyclopentylamine Hexadecyltrimethylammonium bromide DMF, DMSO 80–120°C 80–90 Improved rates and yields

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(cyclopentylamino)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Formation of 4-substituted-2-(cyclopentylamino)benzonitrile derivatives.

    Reduction: Formation of 4-chloro-2-(cyclopentylamino)benzylamine.

    Oxidation: Formation of 4-chloro-2-(cyclopentylamino)nitrobenzene.

Scientific Research Applications

4-Chloro-2-(cyclopentylamino)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It is explored for its potential use in the development of organic electronic materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclopentylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylamino group enhances its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-Chloro-2-(cyclohexylamino)benzonitrile

  • Structure: Cyclohexylamino substituent instead of cyclopentylamino.
  • Properties : Increased lipophilicity (log k ~2.1 vs. ~1.8 for cyclopentyl analogs) due to the larger cyclohexyl group .
  • Activity : Reduced GPCR antagonism (IC₅₀ >10 μM vs. 0.5 μM for cyclopentyl derivatives), likely due to steric hindrance .

4-Chloro-2-[(oxan-4-yl)amino]benzonitrile

  • Structure : Oxane (tetrahydropyran) ring replaces cyclopentyl.
  • Properties : Lower molecular weight (265.7 g/mol) and higher solubility in polar solvents .
  • Activity : Moderate β-glucocerebrosidase activation (EC₅₀ = 1.2 μM), outperforming cyclopentyl derivatives in some enzyme assays .

4-Chloro-2-[(2-methyl-1-phenylpropyl)amino]benzonitrile

  • Structure : Bulky 2-methyl-1-phenylpropyl group.
  • Properties : Higher molecular weight (284.78 g/mol) and log k ~2.5, suggesting enhanced blood-brain barrier penetration .
  • Activity: Weak PCSK9 inhibition (IC₅₀ = 8 μM) compared to cyclopentylamino analogs (IC₅₀ = 0.3 μM) .

Variations in the Core Structure

4-Chloro-2-formylbenzonitrile

  • Structure: Formyl group replaces cyclopentylamino.
  • Properties : Increased reactivity (aldehyde group participates in Schiff base formation) but reduced stability .
  • Application : Intermediate in synthesizing imine-based ligands .

4-Chloro-2-methylaniline

  • Structure: Methyl and amino groups replace benzonitrile and cyclopentylamino.
  • Properties : Lower molecular weight (141.6 g/mol) and higher volatility .

Physicochemical and Pharmacokinetic Profiles

Property 4-Chloro-2-(cyclopentylamino)benzonitrile 4-Chloro-2-(cyclohexylamino)benzonitrile 4-Chloro-2-formylbenzonitrile
Molecular Weight (g/mol) 284.78 284.78 334.4
log k (HPLC) 1.8 2.1 1.5
Solubility (mg/mL) 0.12 0.08 0.25
Plasma Protein Binding (%) 92 95 65

Biological Activity

4-Chloro-2-(cyclopentylamino)benzonitrile is a compound that has garnered attention for its potential pharmacological applications, particularly in pain management and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Chloro-2-(cyclopentylamino)benzonitrile features a chloro-substituted aromatic ring and a cyclopentylamino group. Its molecular structure is crucial for its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics.

The primary mechanism of action for 4-Chloro-2-(cyclopentylamino)benzonitrile involves the inhibition of the capsaicin receptor (VR1). This receptor is implicated in nociceptive pain pathways, and its inhibition can lead to analgesic effects. The compound's ability to modulate VR1 activation suggests it may be useful in treating various pain conditions, including neuropathic pain and cancer-related pain .

Analgesic Effects

Research indicates that 4-Chloro-2-(cyclopentylamino)benzonitrile effectively reduces pain responses in animal models. In studies focused on neuropathic pain, the compound demonstrated significant analgesic properties, suggesting its potential as a therapeutic agent for conditions like diabetic peripheral neuropathy .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-12, which are critical mediators in inflammatory responses . This property enhances its therapeutic profile for conditions characterized by chronic inflammation.

Case Studies and Clinical Trials

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism
AnalgesicSignificant reduction in painInhibition of VR1 receptor
Anti-inflammatoryDecreased cytokine releaseModulation of inflammatory pathways
NeuroprotectivePotential protection against neuronal damageInteraction with signaling pathways

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 4-Chloro-2-(cyclopentylamino)benzonitrile is essential for determining appropriate dosing regimens. The compound is metabolized primarily by cytochrome P450 enzymes, which can affect its bioavailability and efficacy . Studies suggest that its metabolites may also possess biological activity, warranting further investigation into their effects.

Q & A

Q. What are the reliable synthetic pathways for 4-Chloro-2-(cyclopentylamino)benzonitrile, and how can intermediates be characterized?

A common synthetic route involves reacting 4-chloro-2-(chloromethyl)-1-methoxybenzene with cyclopentanethiol, followed by benzonitrile formation and amidation steps . Key intermediates should be characterized using NMR (¹H/¹³C) to confirm regiochemistry and purity. HPLC with UV detection (λ ~250–280 nm) is recommended to monitor reaction progress and resolve byproducts. For cyclopentylamino group confirmation, FT-IR can validate N–H stretches (~3300 cm⁻¹) and nitrile groups (~2200 cm⁻¹). Mass spectrometry (HRMS or LC-MS) is critical to verify molecular ion peaks and avoid misassignment of substituents .

Q. How does the solubility and stability of 4-Chloro-2-(cyclopentylamino)benzonitrile vary under different experimental conditions?

The compound’s solubility is influenced by solvent polarity due to its nitrile and aromatic chloro groups. In polar aprotic solvents (e.g., DMF, DMSO), solubility is enhanced, but hydrolysis risks exist under acidic/basic conditions. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid aqueous storage; instead, use anhydrous solvents under inert gas (N₂/Ar) to prevent cyclopentylamine oxidation .

Q. What analytical techniques are optimal for distinguishing 4-Chloro-2-(cyclopentylamino)benzonitrile from structural analogs?

X-ray crystallography provides definitive structural resolution, particularly for distinguishing regioisomers. Differential scanning calorimetry (DSC) can identify polymorphic forms, while Raman spectroscopy differentiates nitrile vibrational modes from carbonyl analogs. For impurities, GC-MS is preferred for volatile byproducts, whereas LC-MS/MS detects nonvolatile degradation products .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopentylamino group influence the compound’s reactivity in cross-coupling reactions?

The cyclopentyl group introduces steric hindrance, slowing Buchwald-Hartwig amination but improving selectivity in Suzuki-Miyaura couplings. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density shifts at the nitrile group, predicting reactivity with Pd catalysts. Experimental validation requires kinetic studies (e.g., varying ligand ratios) to optimize yields .

Q. What contradictions exist in reported adsorption properties of benzonitrile derivatives on metal surfaces, and how can they be resolved?

Studies report conflicting adsorption orientations (flat vs. vertical) on Ag and Au surfaces. To resolve this, use polarized Raman spectroscopy to assess molecular tilt angles. Surface-enhanced infrared absorption (SEIRA) can further clarify binding modes (e.g., nitrile vs. aryl interactions). Contradictions may arise from solvent effects (e.g., benzonitrile’s dipole moment in acetonitrile mixtures) .

Q. How can computational modeling predict the solvation free energy and interfacial behavior of 4-Chloro-2-(cyclopentylamino)benzonitrile in mixed solvents?

Q. What methodological challenges arise in studying the compound’s role as a PCSK9 inhibitor, and how can binding affinity assays be optimized?

False positives in fluorescence polarization assays may occur due to compound aggregation. Use dynamic light scattering (DLS) to detect aggregates and include detergent controls (e.g., 0.01% Tween-20). Surface plasmon resonance (SPR) with immobilized PCSK9 provides real-time kinetic data (ka/kd). For cellular assays, ensure membrane permeability by measuring logP (target: 2–3.5) via shake-flask methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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